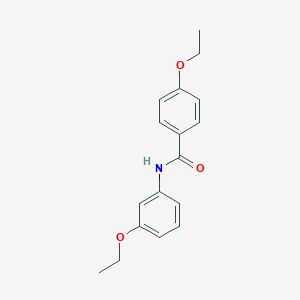
4-ethoxy-N-(3-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-ethoxyphenyl)benzamide, also known as EE-3-EPB, is a chemical compound that belongs to the class of phenylbenzamides. It has been widely studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been proposed to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels and activation of cannabinoid receptors.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In neuroscience, it has been found to protect neurons from oxidative stress and to improve cognitive function by enhancing synaptic plasticity. In oncology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the p53 pathway. In immunology, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(3-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-(3-ethoxyphenyl)benzamide. In neuroscience, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications in neurodegenerative diseases and traumatic brain injury. In oncology, further studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anticancer drugs. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases and to investigate its effects on the gut microbiome.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(3-ethoxyphenyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-ethoxyaniline. The reaction takes place in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(3-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In immunology, it has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
Propiedades
Nombre del producto |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
4-ethoxy-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-10-8-13(9-11-15)17(19)18-14-6-5-7-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
Clave InChI |
LKCBQGJIAWRBLF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)